N,N-dietil-1,5-dihidro-2,4,3-benzodioxafosfepin-3-amina

Descripción general

Descripción

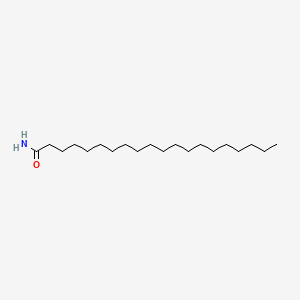

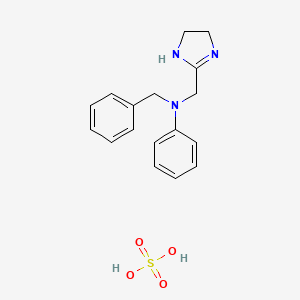

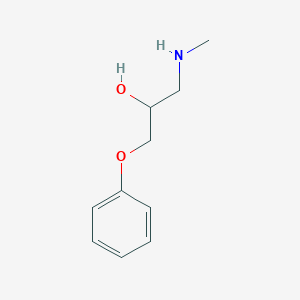

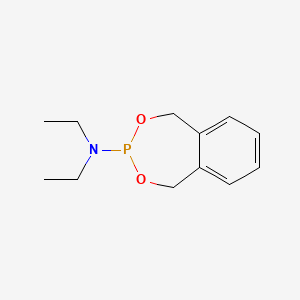

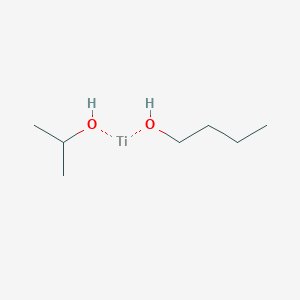

“N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is a phosphitylating reagent used for organic reactions . It is also known as “o-Xylylene N,N-diethylphosphoramidite” and is used as a building block in chemical synthesis .

Synthesis Analysis

This compound may be synthesized from DIETHYLPHOSPHORAMIDOUS DICHLORIDE and 1,2-Benzenedimethanol . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .Molecular Structure Analysis

The molecular formula of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is C12H18NO2P . The molecular weight is 239.25 .Chemical Reactions Analysis

As a phosphitylating reagent, “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is involved in various organic reactions . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .Physical And Chemical Properties Analysis

The boiling point of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is 95-96 °C at 0.1 mmHg . The density is 1.109 g/mL at 25 °C . The refractive index is n 20/D 1.541 . It is soluble in THF .Aplicaciones Científicas De Investigación

Síntesis de Fosfito Glicosílico Bicíclico

Este compuesto se utiliza en la síntesis de fosfito glicosílico bicíclico, un intermedio importante en la preparación de carbohidratos complejos y glicoconjugados utilizados en estudios bioquímicos y desarrollo de fármacos .

Formación de Pentakis (fosfato de o-xilileno)

Sirve como precursor para pentakis (fosfato de o-xilileno), un compuesto que puede tener aplicaciones en ciencia de materiales y como ligando en química de coordinación .

Creación de Fosfitos de Alquilo o-Xilileno

El compuesto participa en la producción de fosfitos de alquilo o-xilileno, que son valiosos por su posible uso en química de polímeros y como estabilizadores para plásticos .

Reactivo Fosforilante en Reacciones Orgánicas

Como reactivo fosforilante, juega un papel crucial en diversas reacciones orgánicas, particularmente aquellas que involucran la transferencia de grupos fosfóricos a moléculas orgánicas .

Síntesis de Fármacos basados en ADN y ARN

Se aplica en la síntesis de fármacos basados en ADN y ARN, contribuyendo a los avances en terapia génica y medicina personalizada .

Fabricación de Ingredientes Farmacéuticos Activos

El compuesto es fundamental en el proceso de fabricación de ingredientes farmacéuticos activos para la producción de fármacos de moléculas pequeñas .

Aplicaciones de Bioprocesamiento

Se utiliza en bioprocesamiento, particularmente en la preparación de secuencias de oligonucleótidos para terapia celular y génica, diagnóstica y aplicaciones farmacéuticas .

Procesos de Fabricación Química

Por último, se emplea en diversos procesos de fabricación química que requieren técnicas de síntesis orgánica .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of o-Xylylene N,N-diethylphosphoramidite is organic reactions where it acts as a phosphitylating reagent . It is used in the synthesis of various compounds, contributing to the formation of phosphorus-containing bonds .

Mode of Action

As a phosphitylating reagent, o-Xylylene N,N-diethylphosphoramidite interacts with its targets by donating a phosphityl group . This results in the formation of phosphorus-containing bonds, which are crucial in the synthesis of various organic compounds .

Biochemical Pathways

It is known to be involved in the synthesis of bicyclic glycosyl phosphite pentakis and o-xylylene alkyl phosphites .

Pharmacokinetics

It is soluble in tetrahydrofuran (thf) , which suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The primary result of the action of o-Xylylene N,N-diethylphosphoramidite is the formation of phosphorus-containing bonds in organic reactions . This leads to the synthesis of various organic compounds, including bicyclic glycosyl phosphite pentakis and o-xylylene alkyl phosphites .

Action Environment

It is known that the compound should be stored in a cool, dry place with good ventilation , suggesting that temperature, humidity, and air circulation may affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine plays a significant role in biochemical reactions as a phosphitylating reagent. It interacts with various enzymes and proteins, facilitating the formation of phosphoramidite linkages. This compound is involved in the synthesis of bicyclic glycosyl phosphite and pentakis(o-xylylene phosphate), which are crucial intermediates in biochemical pathways . The interactions between N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine and these biomolecules are primarily based on its ability to donate phosphorus atoms, thereby modifying the structure and function of the target molecules.

Cellular Effects

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes involved in phosphorylation reactions, thereby affecting signal transduction pathways . Additionally, it has been observed to alter gene expression patterns by interacting with transcription factors and other regulatory proteins. The impact of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine on cellular metabolism includes changes in the levels of key metabolites and the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine involves its ability to bind to specific biomolecules and modify their activity. This compound acts as a phosphitylating agent, transferring phosphorus atoms to target molecules, which can result in enzyme inhibition or activation . The binding interactions between N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine and its targets are mediated by its phosphorus-containing functional groups, which form covalent bonds with nucleophilic sites on the biomolecules. These interactions can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression patterns.

Dosage Effects in Animal Models

The effects of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Adverse effects at high doses include cellular toxicity and potential organ damage.

Metabolic Pathways

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine is involved in several metabolic pathways, primarily those related to phosphorus metabolism. This compound interacts with enzymes such as phosphatases and kinases, which play key roles in the regulation of metabolic flux and metabolite levels . The presence of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can alter the balance of phosphorylation and dephosphorylation reactions, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility properties, with higher solubility in organic solvents such as THF and acetonitrile .

Subcellular Localization

The subcellular localization of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can perform its biochemical functions . The localization of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can affect its activity and function, as it may interact with different sets of biomolecules in various cellular environments.

Propiedades

IUPAC Name |

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2P/c1-3-13(4-2)16-14-9-11-7-5-6-8-12(11)10-15-16/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAKPBBWYIWXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1OCC2=CC=CC=C2CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400691 | |

| Record name | o-Xylylene N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82372-35-8 | |

| Record name | o-Xylylene N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)